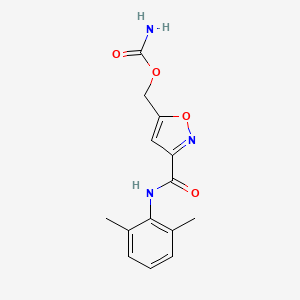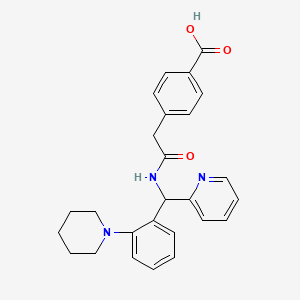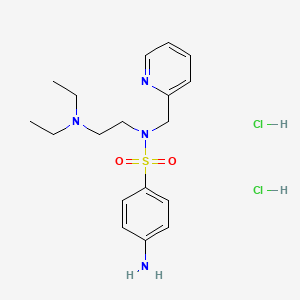
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicine. This particular compound is a derivative of sulfanilamide, modified to enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with sulfanilamide.
Alkylation: The sulfanilamide is alkylated with 2-diethylaminoethyl chloride and 2-pyridylmethyl chloride under basic conditions.
Purification: The product is purified using recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfanilamide derivatives typically undergo the following types of reactions:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Potential use as an antibacterial agent.
Industry: May be used in the development of new pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of sulfanilamide derivatives typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth. The specific molecular targets and pathways for this compound would need to be confirmed through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: The parent compound, known for its antibacterial properties.
Sulfadiazine: Another sulfonamide derivative with similar antibacterial activity.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is unique due to its specific modifications, which may enhance its pharmacological properties compared to other sulfonamides. These modifications can potentially improve its efficacy, reduce resistance, and alter its pharmacokinetic profile.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
Numéro CAS |
102395-80-2 |
|---|---|
Formule moléculaire |
C18H28Cl2N4O2S |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
4-amino-N-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C18H26N4O2S.2ClH/c1-3-21(4-2)13-14-22(15-17-7-5-6-12-20-17)25(23,24)18-10-8-16(19)9-11-18;;/h5-12H,3-4,13-15,19H2,1-2H3;2*1H |
Clé InChI |
WWVIAMZLKLDVMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



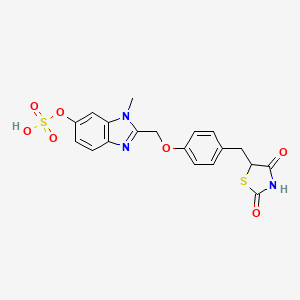
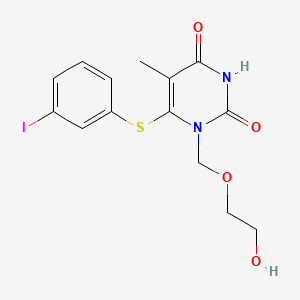


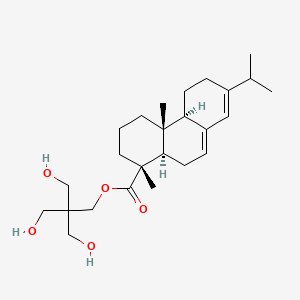
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)



